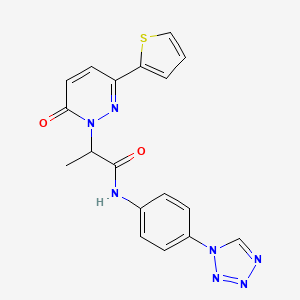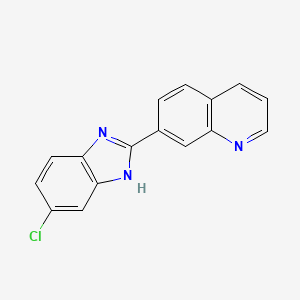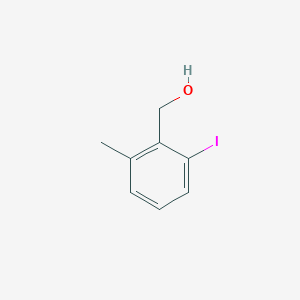
N-(4-ethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an ethylphenyl group and a methylpiperazinyl group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride typically involves the reaction of 4-ethylphenylamine with 4-methylpiperazine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the process. The resulting product is then purified and converted into its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions
N-(4-ethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an amine or alcohol.
科学研究应用
N-(4-ethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products
作用机制
The mechanism of action of N-(4-ethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets within cells. The compound binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can influence various cellular pathways, leading to the desired therapeutic or biochemical effects .
相似化合物的比较
Similar Compounds
- N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride
- N-(4-ethylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide hydrochloride
- N-(4-ethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide hydrochloride
Uniqueness
N-(4-ethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
属性
IUPAC Name |
N-(4-ethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O.ClH/c1-3-13-4-6-14(7-5-13)16-15(19)12-18-10-8-17(2)9-11-18;/h4-7H,3,8-12H2,1-2H3,(H,16,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTZEDPDULFEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2501788.png)

![1-(naphthalene-2-sulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2501790.png)


![2-(2,4-difluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2501798.png)


![N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline](/img/structure/B2501802.png)
{2-nitro-2-[(2E)-1,3-thiazinan-2-ylidene]ethyl}amine](/img/structure/B2501803.png)
![1-{2-Azaspiro[4.5]decan-2-yl}prop-2-en-1-one](/img/structure/B2501805.png)
![[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2501808.png)
